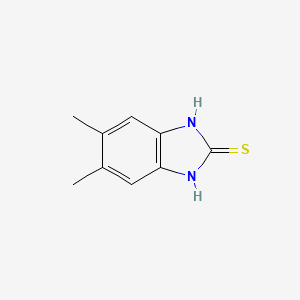

5,6-dimethyl-1H-benzimidazole-2-thiol

描述

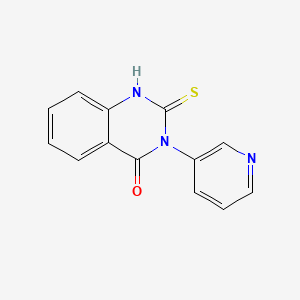

5,6-Dimethyl-1H-benzimidazole-2-thiol: is a heterocyclic compound that features a benzimidazole ring with methyl groups at the 5 and 6 positions and a thiol group at the 2 position

生化分析

Biochemical Properties

5,6-Dimethyl-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as a ligand in vitamin B12. It interacts with the cobalt atom in vitamin B12, forming a stable complex that is essential for the vitamin’s biological activity . The compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction highlights the compound’s importance in enzymatic processes and its potential as a biochemical tool.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with vitamin B12 suggests its involvement in DNA synthesis and repair, as well as in the regulation of cellular energy metabolism . These effects underscore the compound’s potential in modulating cellular functions and its relevance in biomedical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the cobalt atom in vitamin B12, facilitating the vitamin’s role in enzymatic reactions . This binding interaction is crucial for the compound’s biochemical activity and its ability to modulate enzyme function. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme activity . These findings highlight the importance of dosage optimization in experimental settings to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to vitamin B12 metabolism. The compound interacts with enzymes and cofactors that facilitate the biosynthesis and utilization of vitamin B12 . These interactions are essential for maintaining metabolic flux and regulating metabolite levels, underscoring the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the compound’s proper localization and accumulation in target tissues, facilitating its biochemical activity . Understanding these transport pathways is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery in biomedical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments, ensuring its proper localization and enhancing its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation at the 5 and 6 positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions:

Oxidation: 5,6-Dimethyl-1H-benzimidazole-2-thiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Various reduced derivatives of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives with different functional groups.

科学研究应用

Chemistry: 5,6-Dimethyl-1H-benzimidazole-2-thiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for use in catalysis and material science.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and as a corrosion inhibitor due to its ability to form stable complexes with metals.

作用机制

The mechanism of action of 5,6-dimethyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, making it effective in coordination chemistry and as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation.

相似化合物的比较

5,6-Dimethylbenzimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

2-Mercaptobenzimidazole: Similar structure but without the methyl groups at the 5 and 6 positions, affecting its steric and electronic properties.

Benzimidazole: The parent compound, lacking both the methyl and thiol groups, making it less specialized for certain applications.

Uniqueness: 5,6-Dimethyl-1H-benzimidazole-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring strong metal coordination or specific biological interactions.

属性

IUPAC Name |

5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXMYYDAQIJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369664 | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3287-79-4 | |

| Record name | 3287-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)